molecular formula C9H8ClNO5S B14848087 Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14848087
M. Wt: 277.68 g/mol
InChI Key: PWNYRSHBEKALHB-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with acetyl, chlorosulfonyl, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent under controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorosulfonation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for diverse chemical transformations .

Properties

Molecular Formula

C9H8ClNO5S

Molecular Weight

277.68 g/mol

IUPAC Name

methyl 4-acetyl-6-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C9H8ClNO5S/c1-5(12)6-3-7(9(13)16-2)11-8(4-6)17(10,14)15/h3-4H,1-2H3

InChI Key

PWNYRSHBEKALHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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